molecular formula C₁₄H₂₆F₃NO₅ B1139864 N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin CAS No. 383417-50-3

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Cat. No.: B1139864
CAS No.: 383417-50-3
M. Wt: 345.36
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Description

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin is a synthetic compound known for its inhibitory effects on glucosidase enzymes. This compound has a molecular formula of C14H26F3NO5 and a molecular weight of 345.36

Preparation Methods

The synthesis of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin involves the inhibition of glucosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition disrupts the normal function of the enzyme, leading to various biochemical effects .

Comparison with Similar Compounds

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin is unique due to its trifluoromethyl group, which enhances its inhibitory effects on glucosidase enzymes. Similar compounds include:

    Deoxynojirimycin: The parent compound without the trifluoromethyl group.

    N-butyl-deoxynojirimycin: A derivative with a butyl group instead of the trifluorononyl chain.

    N-hexyl-deoxynojirimycin: A derivative with a hexyl group.

These similar compounds have varying degrees of enzyme inhibition and different applications in research and industry.

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26F3NO5/c15-14(16,17)9-23-6-4-2-1-3-5-18-7-11(20)13(22)12(21)10(18)8-19/h10-13,19-22H,1-9H2/t10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWXZUXXANFWSU-YVECIDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCCOCC(F)(F)F)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCOCC(F)(F)F)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123508
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383417-50-3
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383417-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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